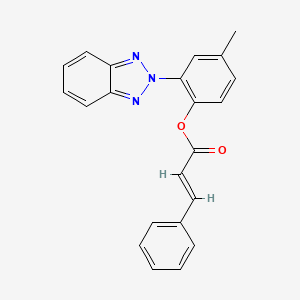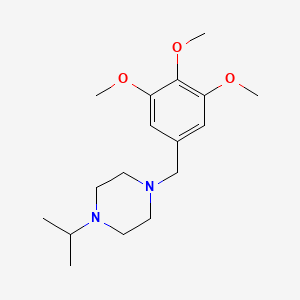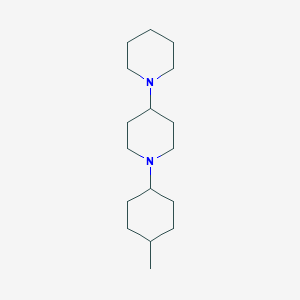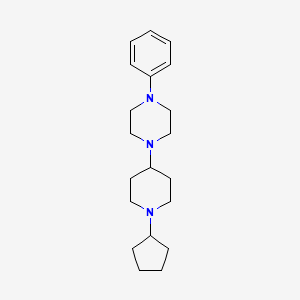methanone](/img/structure/B10885985.png)
[4-(4-Methoxybenzyl)piperazin-1-yl](naphthalen-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxybenzyl)piperazinomethanone: is an organic compound that features a piperazine ring substituted with a 4-methoxybenzyl group and a 1-naphthylmethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxybenzyl)piperazinomethanone typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first functionalized with a 4-methoxybenzyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide.
Coupling with 1-Naphthylmethanone: The intermediate is then coupled with 1-naphthylmethanone. This step often involves a condensation reaction facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃) or a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems can also help in maintaining the purity and quality of the final product.
化学反应分析
Types of Reactions
Oxidation: The methoxy group on the benzyl ring can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the naphthylmethanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 4-hydroxybenzyl derivatives.
Reduction: Formation of 1-(hydroxymethyl)naphthalene derivatives.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacological Studies: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological pathways.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Industry
Material Science:
作用机制
The mechanism of action of 4-(4-methoxybenzyl)piperazinomethanone is largely dependent on its interaction with biological targets. It is believed to interact with neurotransmitter receptors in the brain, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is hypothesized to influence pathways related to serotonin and dopamine.
相似化合物的比较
Similar Compounds
- 4-(4-Methylbenzyl)piperazinomethanone
- 4-(3-Methoxybenzyl)piperazinomethanone
- 4-(3-Ethoxy-4-methoxybenzyl)piperazinomethanone
Uniqueness
- Structural Features : The presence of both a methoxybenzyl group and a naphthylmethanone moiety makes it unique compared to other piperazine derivatives.
- Pharmacological Potential : Its unique structure may confer distinct pharmacological properties, making it a valuable compound for drug development.
This detailed overview provides a comprehensive understanding of 4-(4-methoxybenzyl)piperazinomethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C23H24N2O2 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H24N2O2/c1-27-20-11-9-18(10-12-20)17-24-13-15-25(16-14-24)23(26)22-8-4-6-19-5-2-3-7-21(19)22/h2-12H,13-17H2,1H3 |
InChI 键 |
AWRCVRGNNDCCNN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885903.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-4-ethylpiperazine](/img/structure/B10885909.png)
![(2E)-2-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B10885910.png)
![(4-Benzylpiperidin-1-yl)[1-(3-bromobenzyl)piperidin-3-yl]methanone](/img/structure/B10885915.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10885917.png)


![1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10885937.png)
![Bis[2-(3,4-dichlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate](/img/structure/B10885942.png)
![(3,5-Dimethoxyphenyl)[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10885943.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B10885948.png)



